[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include the formation of the spiro structure and the introduction of the indole moiety. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with considerations for safety and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
[(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, [(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate is used in the production of advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and other materials.
Mechanism of Action
The mechanism of action of [(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- [(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
- [(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Uniqueness
The uniqueness of [(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate lies in its spiro structure and the presence of multiple functional groups
Properties
CAS No. |
127083-29-8 |
---|---|
Molecular Formula |
C31H34ClNO9 |
Molecular Weight |
600.1 g/mol |
IUPAC Name |
[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C31H34ClNO9/c1-17-21(22-13-20(36-6)11-12-23(22)33(17)28(35)18-7-9-19(32)10-8-18)14-25(34)39-27-26-24(40-30(4,5)41-26)15-37-31(27)16-38-29(2,3)42-31/h7-13,24,26-27H,14-16H2,1-6H3/t24-,26-,27+,31+/m1/s1 |
InChI Key |
XPHVSVFAAZGPCJ-ZNGHFDKBSA-N |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O[C@H]4[C@H]5[C@@H](CO[C@]46COC(O6)(C)C)OC(O5)(C)C |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C5C(COC46COC(O6)(C)C)OC(O5)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.